molecular formula C12H21N3 B1488527 2-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]piperidine CAS No. 1251291-83-4

2-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]piperidine

Cat. No.: B1488527
CAS No.: 1251291-83-4
M. Wt: 207.32 g/mol
InChI Key: DCJGYYRUGSZCIR-UHFFFAOYSA-N
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Description

“2-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]piperidine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole is a versatile intermediate used as a building block for active ingredients as well as in epoxy curing . The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . For instance, the synthesis of 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid has been reported .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Scientific Research Applications

Novel Synthesis Approaches

Synthesis of Benzo[4,5]imidazo[1,2-a]pyridine Derivatives

A novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives was synthesized using a reaction that includes the precursor related to the compound . This approach yielded products in good to excellent yields, highlighting a potential route for creating structurally related compounds with varying biological activities (Goli-Garmroodi et al., 2015).

Antimicrobial Applications

Antimicrobial Activities of Piperazine Derivatives

Derivatives synthesized through a four-component cyclo-condensation demonstrated excellent antibacterial and antifungal activities. This suggests the potential for these compounds, including those structurally related to 2-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]piperidine, to serve as bases for developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antimalarial and Antituberculosis Applications

Potential Anti-Malarial Agents

The synthesis of compounds including a piperidine moiety and targeting malaria, showcases the versatility of piperidine derivatives in drug development, specifically in the search for new antimalarial agents (Guo Qian-yi, 2011).

Antimycobacterial Activity

Imidazo[1,2-a]pyridine-3-carboxamide derivatives bearing a variety of linkers, including the piperazine moiety, showed considerable activity against drug-sensitive/resistant MTB strains. This highlights the role of piperidine and its derivatives in developing treatments for tuberculosis (Lv et al., 2017).

Anticancer and Anti-inflammatory Applications

Cytotoxic Activities against Breast Cancer Cell Lines

Compounds containing piperidinyl ethoxy groups were synthesized and showed potent cytotoxic activities against breast cancer cell lines. This indicates the potential of piperidine derivatives in cancer therapy (Zarghi, Arfaei, & Shirazi, 2013).

Biochemical Analysis

Biochemical Properties

2-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazole-containing compounds, such as this one, are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interactions of this compound with these biomolecules are primarily through binding to active sites or allosteric sites, thereby modulating their activity.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to modulate the activity of enzymes involved in cell signaling pathways, leading to changes in gene expression and metabolic flux . This compound can also impact cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, either inhibiting or activating them. For instance, imidazole-containing compounds can inhibit enzymes like cytochrome P450, leading to altered metabolic pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can be stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown potential changes in cellular functions, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could lead to toxic or adverse effects. For instance, imidazole derivatives have been shown to have a threshold effect, where a certain concentration is required to achieve the desired biological activity . Exceeding this threshold can result in toxicity, including hepatotoxicity and nephrotoxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, imidazole-containing compounds can inhibit cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . This compound can also affect the levels of metabolites involved in energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Imidazole derivatives are known to interact with transporters such as organic cation transporters, facilitating their uptake and distribution within cells . This compound can accumulate in specific tissues, influencing its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, imidazole-containing compounds can localize to the mitochondria, where they can influence mitochondrial function and energy production . The localization of this compound can also affect its interactions with other biomolecules and its overall efficacy.

Properties

IUPAC Name

2-[2-(2-ethylimidazol-1-yl)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-2-12-14-8-10-15(12)9-6-11-5-3-4-7-13-11/h8,10-11,13H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJGYYRUGSZCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCC2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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